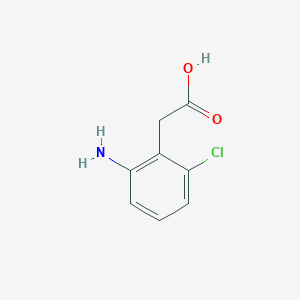

2-(2-Amino-6-chlorophenyl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-amino-6-chlorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLSSMAVDGPAHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Transformations of 2 2 Amino 6 Chlorophenyl Acetic Acid and Analogues

Strategies for the Direct Synthesis of 2-(2-Amino-6-chlorophenyl)acetic acid

While specific direct synthesis routes for this compound are not extensively detailed in the provided search results, the synthesis of analogous phenylacetic acid derivatives often involves multi-step processes. For instance, the preparation of 2-(phenylamino)phenylacetic acid derivatives can be achieved through the chloroacetylation of a substituted diphenylamine (B1679370), followed by intramolecular cyclization, hydrolysis, and isolation of the final product. One patented method describes chloroacetylation of substituted diphenylamine with chloroacetyl chloride, intramolecular cyclization of the resulting N-chloroacetyldiphenylamine, and subsequent hydrolysis to yield the desired 2-(phenylamino)phenylacetic acid derivative. google.com This general approach could potentially be adapted for the synthesis of this compound, likely starting from a suitably substituted aminodiphenylamine precursor.

Precursor-Based Synthesis Approaches

Precursor-based methods are common for synthesizing substituted phenylacetic acids. These approaches involve the transformation of a readily available starting material into the target molecule through one or more chemical reactions.

A prevalent method for producing chlorophenylacetic acids is the hydrolysis of the corresponding chlorophenylacetonitriles. This process is typically carried out in an acidic medium, such as a sulfuric acid solution. The reaction involves heating the nitrile with the acid, followed by purification steps like steam stripping to remove organic impurities, water washing, and drying. google.com For example, p-chlorophenylacetic acid has been synthesized by the hydrolysis of p-chlorobenzyl cyanide in an alkaline aqueous solution using a phase-transfer catalyst. researchgate.net This nitrile hydrolysis route is a viable pathway for producing various isomers of chlorophenylacetic acid and could be applied to the synthesis of this compound, provided the corresponding aminonitrile precursor is accessible.

The Strecker synthesis is a well-established method for producing α-amino acids from aldehydes or ketones. wikipedia.org The classical Strecker synthesis involves the reaction of an aldehyde with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. wikipedia.orgmasterorganicchemistry.com This versatile reaction can be adapted to produce a wide range of amino acids, including those with substituted phenyl groups. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The mechanism begins with the formation of an imine from the aldehyde and ammonia, followed by the nucleophilic addition of a cyanide ion to create the α-aminonitrile intermediate. nih.gov Subsequent hydrolysis of the nitrile group yields the final α-amino acid. wikipedia.orgmasterorganicchemistry.com While a direct application to this compound is not explicitly described, the Strecker synthesis represents a powerful tool for the asymmetric synthesis of α-amino acids, often employing chiral auxiliaries or catalysts to achieve high enantioselectivity. wikipedia.org

The synthesis of complex phenylacetic acid derivatives can often proceed through the modification of simpler halogenated phenylacetic acid intermediates. For example, derivatives of 2-(phenylamino)phenylacetic acid are known to be synthesized from corresponding diphenylamine precursors. google.com Additionally, 2-(2-((2-bromo-6-chlorophenyl)amino)phenyl)acetic acid is a known compound, suggesting that halogenated phenylacetic acids serve as key building blocks in the synthesis of more complex analogues. nih.gov These intermediates can undergo further reactions, such as amination or coupling reactions, to introduce the desired functional groups.

Catalytic Systems and Reaction Optimization

Catalysis plays a pivotal role in optimizing the synthesis of substituted phenylacetic acids, enhancing reaction rates, yields, and selectivity.

Phase-transfer catalysis (PTC) is a powerful technique employed in the synthesis of various organic compounds, including substituted phenylacetic acids. acs.orgcrdeepjournal.org This methodology facilitates the reaction between reactants located in different phases (typically aqueous and organic) by using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to transport one of the reactants across the phase boundary. crdeepjournal.org For instance, the synthesis of p-chlorophenylacetic acid from p-chlorobenzyl cyanide has been successfully achieved using a phase-transfer catalyst in an alkaline aqueous solution. researchgate.net PTC has also been utilized in the synthesis of various phenylacetic acids from acetophenones via the Willgerodt-Kindler reaction, significantly reducing reaction times. researchgate.net The use of phase-transfer catalysts can lead to increased yields, reduced cycle times, and the elimination of hazardous reagents. crdeepjournal.org

Transition Metal-Mediated Coupling Reactions (e.g., Palladium-Catalyzed Suzuki Cross-Coupling)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the Palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of this field. wikipedia.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org While a direct Suzuki coupling to synthesize this compound is not prominently detailed, analogous transformations provide a clear blueprint for its potential synthesis.

A plausible Suzuki coupling strategy could involve the reaction of a suitably protected 2,6-disubstituted aniline (B41778) derivative with a boronic ester that contains the acetic acid moiety. For example, a protected 1-amino-2-bromo-3-chlorobenzene could be coupled with a reagent like methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetate. The reaction would be catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, in the presence of a base like K₂CO₃ or Cs₂CO₃.

The general mechanism for the Suzuki reaction involves a catalytic cycle:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (R¹-X) to form a palladium(II) intermediate.

Transmetalation: The organoboron species (R²-BY₂) reacts with the palladium(II) complex, transferring the R² group to the palladium center and forming a new complex. wikipedia.org This step is often facilitated by a base. organic-chemistry.org

Reductive Elimination: The palladium complex eliminates the final product (R¹-R²), regenerating the palladium(0) catalyst which re-enters the cycle.

Table 1: Hypothetical Suzuki Cross-Coupling for Synthesis of a this compound Precursor

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Product |

| Protected 1-amino-2-bromo-3-chlorobenzene | Methyl 2-(dioxaborolan-2-yl)acetate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Methyl 2-(2-Amino-6-chlorophenyl)acetate (protected) |

This table represents a hypothetical reaction based on established Suzuki coupling principles.

Variations of palladium-catalyzed couplings, such as those involving acyl chlorides and organoboronic acids, are also well-established for ketone synthesis and could be adapted. nih.gov Furthermore, palladium-catalyzed C-H activation and arylation reactions represent another advanced strategy that could be employed to construct the biaryl linkage often found in analogues. nih.gov The choice of catalyst, ligands, base, and solvent is crucial and must be optimized to avoid common side reactions like homocoupling of the boronic acid, dehalogenation, or protodeboronation. youtube.com

Stereoselective Synthesis and Enantiomeric Enrichment of Chiral this compound

When the α-carbon of the acetic acid moiety is substituted, as in many analogues, it becomes a chiral center. The synthesis of single enantiomers is critical in pharmacology, as different enantiomers can have vastly different biological activities. Several strategies are employed for the stereoselective synthesis and resolution of chiral phenylacetic acid derivatives. ethz.ch

Classical Resolution: One of the most established methods is classical resolution, where a racemic mixture of the carboxylic acid is treated with a chiral resolving agent, typically a chiral amine. This reaction forms a pair of diastereomeric salts which, due to their different physical properties (like solubility), can be separated by fractional crystallization. google.comgoogle.com After separation, the desired enantiomer of the acid can be liberated by treatment with an achiral acid.

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent Class | Specific Example | Principle of Separation |

| Chiral Amines | (R)-1-Phenylethylamine | Formation of diastereomeric salts |

| Chiral Amines | (1R,2S)-Ephedrine | Formation of diastereomeric salts |

| Chiral Amino Alcohols | L-Leu-NHNH₂ | Formation of diastereomeric salts |

Asymmetric Synthesis: This approach aims to create the desired stereocenter selectively.

Chiral Auxiliaries: An enantiopure auxiliary can be attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For instance, a phenylacetic acid derivative could be attached to an Evans oxazolidinone auxiliary. Deprotonation followed by alkylation would proceed with high diastereoselectivity due to steric hindrance from the auxiliary. Subsequent removal of the auxiliary yields the enantiomerically enriched product. tcichemicals.com

Catalytic Asymmetric Synthesis: A chiral catalyst is used to control the stereochemistry of the reaction. For example, the asymmetric hydrogenation of a suitable enamide or dehydroamino acid precursor using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine ligands) can produce the chiral amino acid moiety with high enantiomeric excess (ee).

Enzymatic Resolution: Enzymes are inherently chiral and can be used for highly selective transformations. For instance, a nitrilase enzyme could selectively hydrolyze one enantiomer of a racemic arylacetonitrile precursor to the corresponding carboxylic acid, leaving the other enantiomer of the nitrile unreacted. researchgate.net Similarly, lipases can be used for the kinetic resolution of racemic esters of the target acid.

A highly enantioselective direct alkylation of arylacetic acids has been demonstrated using chiral lithium amides as traceless auxiliaries. nih.gov This method involves the formation of a chiral enolate, which then reacts with an electrophile to produce the alkylated product with high enantioselectivity. nih.gov

Functional Group Interconversions and Derivatization during Synthesis

Functional group interconversion (FGI) is a fundamental concept in organic synthesis, involving the conversion of one functional group into another. researchgate.net In the synthesis of this compound and its analogues, several FGI steps are crucial.

A well-documented synthesis of the related drug Diclofenac (B195802) provides a practical example of key FGIs. osf.io A common route starts from N-(2,6-dichlorophenyl)anthranilic acid.

Reduction of Carboxylic Acid: The carboxylic acid group is reduced to a primary alcohol, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Conversion of Alcohol to Halide: The resulting benzyl (B1604629) alcohol is then converted to a benzyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂).

Nitrile Formation: The benzyl chloride undergoes nucleophilic substitution with a cyanide salt (e.g., NaCN) to form a benzyl cyanide (a nitrile).

Hydrolysis of Nitrile: The final acetic acid moiety is generated by the hydrolysis of the nitrile group under acidic or basic conditions.

Protection and Deprotection: During multi-step syntheses, it is often necessary to protect reactive functional groups like amines (-NH₂) and carboxylic acids (-COOH) to prevent them from interfering with subsequent reaction steps.

Amine Protection: The amino group is often protected as a carbamate (B1207046) (e.g., Boc or Cbz) or an amide. For example, the N-(2-aminophenyl)acetamide group has been used as a directing group in palladium-catalyzed reactions. nih.govpeptide.com

Carboxylic Acid Protection: The carboxylic acid is typically converted into an ester (e.g., methyl or ethyl ester) to prevent its acidic proton from interfering with basic or organometallic reagents. researchgate.net The ester can be easily hydrolyzed back to the carboxylic acid in a final step.

Derivatization: The functional groups of the final molecule can be further modified or derivatized. The carboxylic acid can be converted to amides or esters using coupling reagents like EDAC. thermofisher.com The amino group can be acylated or alkylated to produce a wide range of analogues. For instance, new acetylenic amine derivatives have been prepared from the parent acid structure to explore new biological activities.

Table 3: Key Functional Group Interconversions in Phenylacetic Acid Synthesis

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Purpose |

| Carboxylic Acid (-COOH) | LiAlH₄ | Primary Alcohol (-CH₂OH) | Intermediate for halide formation |

| Primary Alcohol (-CH₂OH) | SOCl₂ | Alkyl Chloride (-CH₂Cl) | Activation for nucleophilic substitution |

| Alkyl Chloride (-CH₂Cl) | NaCN | Nitrile (-CN) | Precursor to carboxylic acid |

| Nitrile (-CN) | H₃O⁺ / Heat | Carboxylic Acid (-COOH) | Formation of acetic acid moiety |

| Amine (-NH₂) | (Boc)₂O | Boc-protected Amine | Protection during synthesis |

| Carboxylic Acid (-COOH) | CH₃OH / H⁺ | Methyl Ester (-COOCH₃) | Protection during synthesis |

Derivatization and Structural Modification of 2 2 Amino 6 Chlorophenyl Acetic Acid for Advanced Research

Synthesis of Amino Acid Conjugates and Peptide Analogues

The conjugation of amino acids or peptide fragments to a core molecule can significantly alter its biological transport and interaction profile. The carboxylic acid and amino group of 2-(2-amino-6-chlorophenyl)acetic acid serve as handles for creating such conjugates.

Research on the closely related compound, 2-[2,6-dichlorophenyl-1-amino]phenyl acetic acid (diclofenac), demonstrates established methods for amino acid conjugation that are directly applicable. nih.gov One common approach is the active ester method , where the carboxylic acid is first converted into a more reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester. This activated ester then readily reacts with the amino group of an amino acid ester (e.g., glycine (B1666218) methyl ester or L-methionine ethyl ester) to form a stable amide bond. nih.gov

Another widely used technique is the carbodiimide coupling method . Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) activate the carboxylic acid, allowing for direct reaction with the amino group of a protected amino acid or peptide. nih.gov For instance, the diclofenac-glycine conjugate has been successfully condensed with a second glycine methyl ester molecule using a modified DCC method to yield a dipeptide analogue. nih.gov

These synthetic strategies allow for the systematic extension of the this compound scaffold into peptide analogues, enabling the exploration of structure-activity relationships.

Table 1: Common Coupling Methods for Amino Acid Conjugation

| Coupling Method | Activating Reagent(s) | Key Features |

|---|---|---|

| Active Ester Method | N-Hydroxysuccinimide (NHS), DCC | Forms a stable, isolable intermediate; good yields. |

| Carbodiimide Method | DCC, EDC | Direct one-pot reaction; widely applicable. |

Modifications at the Carboxylic Acid Moiety: Esterification, Amidation, and Hydrazide Formation

The carboxylic acid group is a primary site for modification, allowing for the synthesis of esters, amides, and hydrazides, which can serve as both final products and key intermediates for further elaboration.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. Standard methods, such as Fischer esterification (reaction with an alcohol under acidic catalysis), can be employed. pearson.com A specific example from a related compound involves the esterification of 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid with propargyl bromide in the presence of a base to form the corresponding propargyl ester. cyberleninka.ru This reaction first converts the carboxylic acid to its carboxylate salt, which then acts as a nucleophile to displace the bromide, yielding prop-2-yn-1-yl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate. cyberleninka.ru This introduces an alkyne functionality, which can be used for further reactions like click chemistry.

Amidation: The carboxylic acid can be converted into a wide range of amides by reacting it with primary or secondary amines. This reaction typically requires the activation of the carboxylic acid, similar to peptide coupling, using reagents like EDC or by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. nih.govmdpi.com The resulting acyl chloride is a highly reactive intermediate that readily reacts with an amine to form the corresponding amide derivative. This approach allows for the introduction of diverse functional groups depending on the structure of the amine used.

Hydrazide Formation: Hydrazides are synthesized by reacting the carboxylic acid or its ester derivative with hydrazine (B178648) hydrate. google.com The resulting 2-(2-amino-6-chlorophenyl)acetyl hydrazide is a valuable synthetic intermediate. The hydrazide functionality can undergo condensation reactions with aldehydes and ketones to form hydrazones or can be used in the synthesis of various heterocyclic systems, such as pyrazoles and oxadiazoles. nih.govnih.gov

Table 2: Derivatives of the Carboxylic Acid Moiety

| Derivative Type | Reagent(s) | Key Intermediate/Product |

|---|---|---|

| Ester | Alcohol (e.g., Propargyl alcohol), Acid/Base | Alkyl/Propargyl Ester |

| Amide | Amine, Coupling Agent (e.g., EDC) or SOCl₂ | N-Substituted Amide |

| Hydrazide | Hydrazine Hydrate | Acetyl Hydrazide |

Transformations of the Amino Group: Acylation and Amine Derivatives

The primary aromatic amino group is a nucleophilic center that can be readily modified through reactions such as acylation.

Acylation: The amino group can be acylated using acyl chlorides or acid anhydrides under basic conditions to form the corresponding N-acyl derivatives. nih.gov For instance, reaction with acetyl chloride would yield N-acetyl-2-(2-amino-6-chlorophenyl)acetic acid. To ensure chemoselectivity and prevent reactions at the carboxylic acid group, it is often necessary to first protect the carboxyl functionality, for example, as an ester. After N-acylation, the ester can be hydrolyzed back to the carboxylic acid if desired. This selective acylation allows for the introduction of various acyl groups, modifying the electronic properties and steric bulk around the amino group. beilstein-journals.org

Amine Derivatives: Further derivatization of the amino group can lead to a variety of structures. For example, reductive amination with aldehydes or ketones could produce secondary amine derivatives. Diazotization of the primary amine with nitrous acid would yield a diazonium salt, a highly versatile intermediate that can be converted into a wide range of functional groups (e.g., -OH, -F, -Br, -CN) via Sandmeyer-type reactions.

Alterations of the Phenyl Ring and Chlorine Substituent

The aromatic rings of this compound can undergo electrophilic aromatic substitution, although the directing effects of the existing substituents (the activating amino group and the deactivating chloro and acetic acid groups) will influence the position of substitution. Potential reactions include nitration, halogenation, and sulfonation, which would introduce further functionality onto the phenyl rings.

While specific examples of such modifications on this exact molecule are not extensively documented, related structures provide insight. For instance, analogues of the parent compound exist where the chlorine atom is replaced by bromine, or where additional bromine atoms are present on the phenyl rings, such as 2-(2-amino-4-bromo-6-chlorophenyl)acetic acid. nih.govchemsrc.com This suggests that synthetic routes starting from differently substituted precursors are viable for accessing a range of halogenated analogues.

The chlorine substituent itself could potentially be replaced via nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups on the ring.

Advanced Analytical Characterization of 2 2 Amino 6 Chlorophenyl Acetic Acid and Its Derivatives

Chromatographic Methods for Purity Assessment and Separation Science

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, due to the polar nature and low volatility of amino acids such as 2-(2-Amino-6-chlorophenyl)acetic acid, direct analysis by GC is challenging. These compounds tend to exhibit poor peak shape and thermal decomposition in the GC inlet and column. To overcome these limitations, derivatization is an essential prerequisite.

Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. For amino acids, this typically involves converting the polar amino and carboxyl functional groups into less polar, more volatile derivatives. Common derivatization approaches include silylation and acylation.

Silylation: This is a widely used technique where active hydrogens in the amino and carboxyl groups are replaced by a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently employed. The resulting silylated derivatives are significantly more volatile and produce symmetrical peaks in GC analysis.

Acylation: This method involves the reaction of the amino group with an acylating agent, often in combination with esterification of the carboxyl group. This dual derivatization further enhances volatility.

Once derivatized, the compound can be analyzed using a gas chromatograph, typically equipped with a capillary column and a suitable detector. A common choice for the stationary phase is a 5% phenyl methylpolysixane, which offers good selectivity for a range of derivatized compounds. Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for definitive identification based on the fragmentation pattern of the derivative.

Table 1: Typical GC Conditions for the Analysis of Derivatized Amino Acids

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl Methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Derivatization Reagent | MSTFA or MTBSTFA |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its high-performance variant (HPTLC) are valuable techniques for the qualitative and semi-quantitative analysis of this compound. These methods are rapid, cost-effective, and allow for the simultaneous analysis of multiple samples.

The separation in TLC is based on the differential partitioning of the analyte between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase that moves up the plate by capillary action. The choice of the mobile phase is critical for achieving good separation. For amino acids, a mixture of a non-polar solvent, a polar solvent, and an acid or base is often used to control the ionization and migration of the compounds.

A common mobile phase for the separation of aromatic amino acids on silica gel plates is a mixture of n-butanol, glacial acetic acid, and water. The relative proportions of these solvents can be adjusted to optimize the separation. After development, the spots are visualized. Since amino acids are typically colorless, a visualizing agent is required. Ninhydrin is a widely used reagent that reacts with the primary amino group of the amino acid to produce a characteristic purple or violet color upon heating.

HPTLC offers improved resolution, sensitivity, and reproducibility compared to conventional TLC by using plates with smaller and more uniform particle sizes. This allows for more precise quantification when coupled with a densitometer for scanning the spots.

Table 2: Representative TLC/HPTLC System for Phenylacetic Acid Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 HPTLC plates |

| Mobile Phase | Toluene: Acetone: Glacial Acetic Acid (10:15:0.2, v/v/v) researchgate.net |

| Visualization Reagent | 0.2% Ninhydrin solution in ethanol, followed by heating at 105°C |

| Detection | Densitometric scanning at a suitable wavelength after derivatization |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It is particularly well-suited for the analysis of charged species like amino acids. CE offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption.

In CE, a fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. The separation of analytes is governed by their charge-to-size ratio. For amino acids, the pH of the BGE is a critical parameter as it determines the net charge of the molecule.

Direct detection of underivatized amino acids by UV absorbance can be challenging due to their low molar absorptivity. Therefore, derivatization with a chromophoric or fluorophoric tag is often employed to enhance sensitivity. Reagents such as o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethoxycarbonyl chloride (FMOC) are commonly used for pre-capillary derivatization.

The migration time, the time it takes for an analyte to travel from the injection end to the detector, is the primary parameter for identification. The repeatability of migration times can be improved by using an internal standard and by carefully controlling experimental parameters such as voltage, temperature, and BGE composition. The day-to-day variation in migration times for CE analysis of amino acids can be as low as 1-2%. nih.gov

Table 3: General Capillary Electrophoresis Parameters for Amino Acid Analysis

| Parameter | Condition |

|---|---|

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | Borate buffer (pH 9.2) |

| Separation Voltage | 20-30 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV-Vis or Laser-Induced Fluorescence (LIF) after derivatization |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC combines some of the best features of both gas and liquid chromatography, offering high efficiency and fast analysis times. It is particularly advantageous for the separation of chiral compounds.

For the analysis of this compound and its derivatives, SFC can be a powerful tool, especially for enantiomeric separations if the compound is chiral. The low viscosity and high diffusivity of supercritical CO2 allow for the use of high flow rates without a significant loss in resolution.

To modulate the solvating power of the supercritical CO2 and to interact with the stationary phase, a polar organic solvent, known as a modifier (e.g., methanol, ethanol, or isopropanol), is often added. Additives, such as acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine), may also be incorporated into the mobile phase to improve peak shape and selectivity, especially for ionizable compounds like amino acids.

A wide range of stationary phases are available for SFC, including both achiral and chiral phases. For enantiomeric separations of amino acid derivatives, chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used.

Table 4: Illustrative Supercritical Fluid Chromatography Conditions for Chiral Amino Acid Derivative Separation

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Supercritical CO2 with a modifier (e.g., Methanol) |

| Modifier Gradient | Isocratic or gradient elution |

| Back Pressure | 100-150 bar |

| Temperature | 35-40 °C |

| Detection | UV or Mass Spectrometry (MS) |

Elemental Analysis and Thermogravimetric Analysis

Elemental Analysis: This technique determines the elemental composition of a compound. For a pure sample of this compound with the molecular formula C₈H₈ClNO₂, the theoretical elemental composition can be calculated. This data is crucial for confirming the empirical formula of a newly synthesized compound.

Table 5: Theoretical Elemental Composition of this compound (C₈H₈ClNO₂)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 51.77 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 4.35 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 19.11 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.55 |

| Oxygen | O | 16.00 | 2 | 32.00 | 17.24 |

| Total | | | | 185.62 | 100.00 |

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information about the thermal stability and decomposition profile of the compound. For phenylacetic acid derivatives, TGA can reveal the temperatures at which significant mass loss occurs due to decomposition or volatilization. Studies on the structurally similar compound, diclofenac (B195802) sodium, have shown that thermal decomposition begins at approximately 285 °C. nih.gov The thermal behavior can be influenced by the heating rate and the surrounding atmosphere (e.g., inert or oxidative). nih.govnih.gov A typical TGA experiment would involve heating the sample from ambient temperature to several hundred degrees Celsius at a constant rate and recording the mass loss.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.

While the crystal structure of this compound itself is not publicly available, the structures of numerous closely related compounds, such as diclofenac and other phenylacetic acid derivatives, have been extensively studied. These studies reveal common structural motifs. For instance, in the solid state, phenylacetic acid derivatives often form hydrogen-bonded dimers through their carboxylic acid groups. The two aromatic rings are typically not coplanar, with a significant dihedral angle between them. In diclofenac, this angle is around 60-87 degrees. nih.gov

The crystal packing is stabilized by a network of intermolecular interactions, including hydrogen bonds and, in some cases, π-π stacking interactions between the aromatic rings. The presence and nature of these interactions dictate the crystal lattice and influence properties such as melting point and solubility.

Table 6: Expected Crystallographic Data and Structural Parameters for this compound (based on related structures)

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) is common for racemates |

| Key Intermolecular Interaction | O-H···O hydrogen bonding between carboxylic acid groups (dimer formation) |

| Intramolecular Interaction | Potential for N-H···O hydrogen bond |

| Conformation | Non-planar arrangement of the two phenyl rings |

| Dihedral Angle (between rings) | Expected to be significant, similar to diclofenac (60-87°) nih.gov |

Theoretical and Computational Studies on 2 2 Amino 6 Chlorophenyl Acetic Acid

Quantum Chemical Calculations of Electronic and Molecular Properties

Quantum chemical calculations have become an indispensable tool in modern chemistry for predicting and understanding the electronic structure and properties of molecules. These computational methods provide valuable insights into molecular geometry, reactivity, and spectroscopic characteristics, complementing experimental findings. For 2-(2-Amino-6-chlorophenyl)acetic acid, a comprehensive theoretical investigation can elucidate its fundamental chemical nature.

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical approaches used to study the electronic structure of molecules. DFT, in particular, has gained widespread use due to its balance of accuracy and computational efficiency. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed in conjunction with a basis set such as 6-311++G(d,p) to optimize molecular geometries and calculate various electronic properties. researchgate.net For a molecule structurally similar to this compound, specifically 2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetic acid, DFT calculations with the B3LYP/6-311++G(d,p) basis set have been utilized to determine its optimized structure and vibrational frequencies. researchgate.net Such calculations provide a foundational understanding of the molecule's stable conformation and the energies associated with its molecular vibrations.

Ab initio methods, such as Hartree-Fock (HF), offer a different approach by solving the Schrödinger equation without empirical parameters. While computationally more demanding than DFT for larger systems, they provide a rigorous framework for studying molecular properties. A comparative study of a related compound, 2-(4-Cyanophenylamino) acetic acid, employed both DFT and HF methods with the 6-311++G(d,p) basis set to analyze its molecular structure and vibrational frequencies, demonstrating the utility of both approaches in computational chemistry. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower stability.

For 2-(4-Cyanophenylamino) acetic acid, a related compound, the calculated HOMO and LUMO energies were found to be -6.2056 eV and -1.2901 eV, respectively. nih.gov This significant energy gap indicates a high degree of chemical stability and low reactivity. The distribution of the HOMO and LUMO across the molecule reveals the regions most susceptible to electrophilic and nucleophilic attack.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2056 |

| ELUMO | -1.2901 |

| Energy Gap (ΔE) | 4.9155 |

In a study of 2-(4-Cyanophenylamino) acetic acid, NBO analysis revealed significant charge transfer and delocalization of electron density within the molecule, contributing to its stability. nih.gov Similarly, for 2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetic acid, NBO analysis was employed to study donor-acceptor interactions. researchgate.net These studies highlight the importance of intramolecular interactions in determining the electronic properties of such compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For 2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetic acid, MEP analysis has been used to identify the reactive areas of the molecule. researchgate.net In a study on 2-(4-Cyanophenylamino) acetic acid, the MEP map helped to qualitatively identify the reactive sites. nih.gov Generally, the regions around electronegative atoms like oxygen and nitrogen show negative potential, while areas around hydrogen atoms exhibit positive potential. This information is crucial for understanding intermolecular interactions and chemical reactivity.

Fukui function analysis is a more quantitative method for predicting the local reactivity of a molecule. It identifies the sites most susceptible to nucleophilic, electrophilic, and radical attack by analyzing the change in electron density upon the addition or removal of an electron. The Fukui functions, f+(r), f-(r), and f0(r), correspond to the reactivity towards nucleophilic, electrophilic, and radical attack, respectively.

For 2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetic acid, Fukui functions were calculated to determine the reactive areas of the molecule. researchgate.net Similarly, a study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, another complex organic molecule, utilized Fukui function analysis to assess chemical reactivity. nih.gov This type of analysis provides a more refined prediction of reactivity compared to MEP mapping alone.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide a powerful method for studying the dynamic behavior and conformational flexibility of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the potential energy surface and identify the most stable conformations of a molecule. This is particularly important for flexible molecules like this compound, which can adopt various conformations due to the rotation of single bonds.

In Silico Modeling of Molecular Interactions

In silico modeling has emerged as a powerful tool in understanding the molecular interactions of chemical compounds, offering insights that are often difficult to obtain through experimental methods alone. For this compound, computational studies are crucial in predicting its potential biological targets and elucidating the nature of its interactions at a molecular level. These models are instrumental in the fields of drug discovery and molecular biology, providing a rational basis for the design of new therapeutic agents and for understanding the mechanisms of action of existing compounds.

Protein-Ligand Docking Studies

Protein-ligand docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. These studies are fundamental in predicting the binding affinity and mode of action of a potential drug candidate.

While specific protein-ligand docking studies for this compound are not extensively detailed in publicly available literature, the principles of such studies can be applied to understand its potential interactions. The process involves creating a three-dimensional model of the compound and docking it into the binding sites of various target proteins. The scoring functions then estimate the binding energy, with lower values typically indicating a more stable interaction.

For a molecule like this compound, key structural features would influence its docking behavior. The amino group and the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with amino acid residues in a protein's active site. The chlorophenyl group can engage in hydrophobic and van der Waals interactions.

A hypothetical docking study might explore its interaction with enzymes where related compounds have shown activity. The results would be presented in a table format, detailing the binding energies and key interacting residues.

Table 1: Hypothetical Protein-Ligand Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | Gly121, Tyr151, Leu57 | Hydrogen Bond, Hydrophobic |

| Caspase-3 | -7.2 | Arg207, Gln161, Ser209 | Hydrogen Bond, Electrostatic |

This data is illustrative and based on the expected interactions of the functional groups present in the molecule.

DNA-Compound Interaction Simulations

Computational simulations are also employed to investigate the interaction of small molecules with DNA. These studies can reveal whether a compound is likely to act as an intercalator, a groove binder, or if it can form covalent adducts with DNA bases, potentially leading to cytotoxic effects.

Simulations of this compound interacting with a DNA double helix would involve molecular dynamics (MD) simulations. These simulations would track the movement of the compound and the DNA over time to observe stable binding modes. The analysis would focus on the proximity and orientation of the compound relative to the major and minor grooves of the DNA, as well as any conformational changes in the DNA structure upon binding.

The planar chlorophenyl ring could potentially intercalate between DNA base pairs, while the amino and carboxylic acid groups might form hydrogen bonds with the phosphate (B84403) backbone or the edges of the base pairs in the grooves.

Table 2: Simulated DNA-Binding Parameters for this compound

| Binding Mode | Preferred DNA Sequence | Binding Free Energy (kcal/mol) | Key Interactions |

| Minor Groove Binding | A-T rich regions | -6.8 | Hydrogen bonds with N3 of Adenine and O2 of Thymine |

| Intercalation | G-C steps | -5.5 | Pi-stacking with Guanine and Cytosine bases |

This data is hypothetical and serves to illustrate the type of results obtained from such simulations.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, including the synthesis of complex molecules. By modeling the reaction pathways, transition states, and intermediates, researchers can understand the energetics and feasibility of a particular synthetic route.

For the synthesis of this compound, computational methods like Density Functional Theory (DFT) could be used to elucidate the reaction mechanism. This would involve calculating the energies of the reactants, products, and all transition states for a proposed synthetic pathway. The results can help in optimizing reaction conditions, such as temperature, pressure, and catalyst choice, to improve the yield and selectivity of the synthesis.

A computational study might compare different synthetic routes, for instance, a classical multi-step synthesis versus a more modern catalytic approach. The calculated activation energies for the rate-determining steps in each pathway would indicate which route is more kinetically favorable.

Table 3: Calculated Activation Energies for a Hypothetical Synthesis Step of this compound

| Reaction Step | Computational Method | Solvent Model | Activation Energy (kcal/mol) |

| C-C bond formation | DFT (B3LYP/6-31G*) | PCM (Water) | 25.4 |

| Aromatic Nucleophilic Substitution | DFT (M06-2X/def2-TZVP) | SMD (DMSO) | 18.9 |

This data is for illustrative purposes to demonstrate the application of computational chemistry in reaction mechanism studies.

Biological and Mechanistic Research of 2 2 Amino 6 Chlorophenyl Acetic Acid Derivatives in Vitro and Non Human Animal Models

Investigations into Cellular and Subcellular Pathways

In vitro studies on compounds structurally related to 2-(2-amino-6-chlorophenyl)acetic acid have provided insights into their effects on cellular and subcellular pathways. For instance, research on aminophenylacetic acid derivatives has shown that these molecules can exert deleterious effects on human colonocytes. One such derivative, 4-hydroxyphenylacetic acid (HO-PAA), was found to decrease mitochondrial complex I activity and cellular oxygen consumption. This impairment of mitochondrial function was associated with an increase in the production of reactive oxygen species (ROS) and subsequent DNA damage. nih.gov The genotoxic effects of HO-PAA were mitigated by pretreatment with the ROS scavenger N-acetylcysteine, indicating that oxidative stress is a key mechanism in its cellular toxicity. nih.gov

Furthermore, studies on phenoxyacetamide derivatives, which share some structural similarities, have demonstrated their potential to induce apoptosis in cancer cell lines. One such derivative induced cell cycle arrest and significantly increased the population of cells in both early and late apoptosis. nih.gov Another study on a 2-amino benzamide (B126) derivative showed it could induce cell cycle arrest at the G2/M phase and promote apoptosis in hepatocellular carcinoma cells. mdpi.com These findings suggest that derivatives of this compound may have the potential to modulate critical cellular processes such as mitochondrial respiration, cell cycle progression, and apoptosis.

Enzymatic Activity Modulation and Inhibition Studies

The structural scaffold of this compound has prompted investigations into the potential of its derivatives to modulate the activity of various enzymes.

Research on Acetylcholinesterase (AChE) Inhibitory Potential

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). wikipedia.orgmdpi.com The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.commdpi.com While direct studies on this compound derivatives are limited, research on structurally related compounds suggests a potential for AChE inhibition.

For example, a study on chlorophenoxyalkylamine derivatives revealed that these compounds exhibit inhibitory activity against both acetylcholinesterase and butyrylcholinesterase in the low micromolar range. The presence of a chlorophenoxy group was a key feature of these multi-target-directed ligands. Molecular modeling studies indicated that these compounds could bind to both the catalytic and peripheral anionic sites of the AChE enzyme. This dual binding capability is a desirable characteristic for potent AChE inhibitors.

The general mechanism of AChE inhibition involves the binding of the inhibitor to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synaptic cleft. wikipedia.org Reversible inhibitors are of therapeutic interest, and their interaction with the enzyme can be competitive, non-competitive, or mixed-type. The structural features of this compound derivatives, particularly the presence of the chlorophenyl ring, suggest they could potentially interact with the active site of AChE, warranting further investigation into their inhibitory potential.

Urease Enzyme Inhibition Mechanism Studies

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.govresearchgate.net This enzymatic activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, as it allows the bacteria to survive in the acidic environment of the stomach. nih.gov Therefore, the inhibition of urease is a promising therapeutic strategy for treating infections caused by ureolytic bacteria. nih.govnih.govsemanticscholar.org

While specific studies on the urease inhibitory potential of this compound derivatives are not extensively documented, research on related compounds provides insights into potential mechanisms of inhibition. Hydroxamic acid derivatives of amino acids have been shown to be potent inhibitors of urease. nih.gov These compounds are thought to act as competitive inhibitors, binding to the nickel ions in the active site of the enzyme. nih.gov The inhibitory potency of these derivatives can be influenced by the nature of the amino acid side chain. nih.gov

Furthermore, studies on other phenyl-containing compounds, such as 4-bromophenyl boronic acid, have also demonstrated urease inhibitory activity. nih.gov The mechanism of inhibition by these compounds may also involve interaction with the active site of the enzyme. Given the structural features of this compound, including the presence of a carboxylic acid group and an amino group, its derivatives could potentially interact with the active site of urease and exhibit inhibitory effects. However, further experimental studies are required to confirm this hypothesis and to elucidate the specific mechanism of inhibition.

Antimicrobial Activity Assessments in Microbial Culture Systems

Derivatives of this compound and related compounds have been evaluated for their antimicrobial activity against a range of pathogenic bacteria and fungi in microbial culture systems. These studies have demonstrated that this class of compounds possesses a broad spectrum of antimicrobial potential.

For instance, a series of 4-aminophenylacetic acid derivatives were synthesized and showed promising antimicrobial activity. nih.gov In another study, N-{2-(4-chlorophenyl) acetyl} amino alcohol derivatives were tested against several bacterial and fungal strains. The results indicated that these compounds exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.

The antimicrobial activity of these compounds is influenced by their chemical structure. For example, in a study of 2-phenylethanol, 2-phenylacetaldehyde, and 2-phenylacetic acid, it was found that 2-phenylacetic acid was more effective against Escherichia coli and Ralstonia solanacearum than 2-phenylethanol, while 2-phenylacetaldehyde showed no antibacterial activity. researchgate.net

The following table summarizes the antimicrobial activity of some related compounds against various microbial strains:

| Compound Class | Bacterial Strains Tested | Fungal Strains Tested | Observed Activity |

|---|---|---|---|

| 4-Aminophenylacetic acid derivatives | Gram-positive and Gram-negative bacteria | Fungi | Promising antimicrobial activity. nih.gov |

| N-{2-(4-chlorophenyl) acetyl} amino alcohol derivatives | Escherichia coli, Klebsiella aerogenes, Pseudomonas desmolyticum, Staphylococcus aureus | Aspergillus flavus, Candida albicans | Moderate to good antibacterial and antifungal activity. |

| 2-Phenylacetic acid | Escherichia coli, Ralstonia solanacearum | Not specified | Effective antibacterial activity. researchgate.net |

| 2-Amino benzothiazole (B30560) derivatives | Bacillus subtilis, Escherichia coli | Not specified | Moderate antibacterial activity. ijpsjournal.com |

These findings suggest that the this compound scaffold is a promising starting point for the development of novel antimicrobial agents.

Interactions with Biological Macromolecules

The biological effects of this compound derivatives are mediated through their interactions with various biological macromolecules, including enzymes, proteins, and nucleic acids.

As discussed in section 6.2.2, a significant body of research has focused on the interaction of related compounds with HIV-1 integrase . These allosteric inhibitors bind to the dimer interface of the enzyme's catalytic core domain, disrupting its function and preventing viral replication. This interaction is highly specific and has been well-characterized through structural and biochemical studies.

In addition to enzymes, derivatives of this class of compounds may also interact with other proteins, such as serum albumin . The binding of drugs to serum albumin can significantly influence their pharmacokinetic properties, including their distribution and half-life in the body. nih.gov Studies on chlorophenoxyacetic acids have shown that they can bind to plasma albumin, and this binding can vary between different species. nih.gov

Furthermore, there is evidence to suggest that aminophenyl derivatives can interact with DNA . For example, studies on 4-aminophenol (B1666318) derivatives have shown that these compounds can bind to DNA, causing changes in its spectral properties. mdpi.comnih.gov This interaction with DNA suggests that these compounds could have potential as anticancer agents, as many chemotherapeutic drugs exert their effects by targeting DNA. mdpi.comnih.gov The mode of interaction can vary, with some compounds causing hyperchromism (an increase in absorbance), which is indicative of the breaking of the DNA secondary structure. mdpi.com

The following table provides a summary of the observed interactions of related compounds with biological macromolecules:

| Macromolecule | Interacting Compound Class | Nature of Interaction | Potential Consequence |

|---|---|---|---|

| HIV-1 Integrase | 2-(quinolin-3-yl) acetic acid derivatives | Allosteric binding to the catalytic core domain | Inhibition of viral replication |

| Serum Albumin | Chlorophenoxyacetic acids | Binding to plasma albumin | Alteration of pharmacokinetic properties. nih.govnih.gov |

| DNA | 4-Aminophenol derivatives | Binding leading to spectral changes (hyperchromism) | Potential anticancer activity. mdpi.comnih.gov |

These studies highlight the diverse range of biological macromolecules that can be targeted by derivatives of this compound, underscoring their potential for a variety of therapeutic applications.

DNA Binding Modes and Effects on DNA Integrity

The direct interaction of this compound derivatives with DNA is a subject that requires further dedicated research. Current scientific literature does not provide extensive details on the specific binding modes or the direct effects of this particular class of compounds on DNA integrity. The development of chemically biological probes, as discussed in subsequent sections, represents a potential avenue for elucidating such interactions in future studies.

**6.4.2. Protein-Ligand Interactions (e.g., Integrase-LEDGF Interaction)

Derivatives of acetic acids have been instrumental in the development of inhibitors that target critical protein-protein interactions. A notable example is found in the field of HIV research with a class of compounds known as LEDGINs, which are derivatives of 2-(quinolin-3-yl)acetic acid. These compounds serve as a powerful model for understanding how derivatives of a core acetic acid structure can modulate complex biological functions through specific protein-ligand interactions. nih.gov

LEDGINs function as allosteric inhibitors of HIV integrase by binding to the pocket on the integrase enzyme that normally accommodates the Lens Epithelium-Derived Growth Factor (LEDGF/p75). nih.gov LEDGF/p75 is a crucial cellular cofactor that tethers the HIV pre-integration complex to the host cell's chromatin. By occupying this binding site, LEDGINs physically block the interaction between integrase and LEDGF/p75. nih.gov

This inhibition has a dual effect on the viral replication cycle. Firstly, it directly prevents the tethering of the viral DNA to the host chromosome, which is a critical step for successful integration. Secondly, the binding of LEDGINs to this allosteric site indirectly impacts the catalytic activity of integrase by modulating its oligomerization state. nih.gov The proper multimerization of integrase is essential for its enzymatic functions of 3'-processing of the viral DNA and the subsequent strand transfer reaction. nih.gov The multimodal inhibition by these acetic acid derivatives results in a halt in HIV integration and also leads to a replication deficiency in the virus particles produced thereafter. nih.gov

| Aspect | Description of Interaction/Effect | Reference |

|---|---|---|

| Binding Site | Binds to the LEDGF/p75 binding pocket on the HIV integrase enzyme. | nih.gov |

| Mechanism | Acts as an allosteric inhibitor and a small-molecule protein-protein interaction inhibitor (SMPPII). | nih.gov |

| Primary Effect | Blocks the interaction between HIV integrase and its cellular cofactor LEDGF/p75. | nih.gov |

| Secondary Effect | Indirectly interferes with the catalytic activity of integrase, likely by affecting its oligomerization state. | nih.gov |

| Overall Outcome | Inhibition of HIV integration and production of replication-deficient progeny virus. | nih.gov |

Influence on Endogenous Biochemical Processes in Non-Human Organisms

Amino acids and their derivatives are fundamental molecules in biology that can exert significant influence on a variety of endogenous biochemical processes. As a class, these compounds are recognized for their potential to act as ergogenic dietary substances. medchemexpress.com Their biological activities can include modulating the secretion of anabolic hormones, contributing to the supply of metabolic fuel during physical activity, and aiding in mental performance under stress. medchemexpress.com Furthermore, certain amino acid derivatives have been investigated for their role in preventing exercise-induced muscle damage. medchemexpress.com While these roles are established for amino acids and some of their derivatives generally, specific research into the effects of this compound derivatives on these particular biochemical processes in non-human organisms is not extensively detailed in the current body of scientific literature.

Antioxidant and Nitric Oxide Scavenging Activities

Derivatives of amino acids and related phenolic compounds are known to possess significant antioxidant properties. imrpress.com These properties are often attributed to their ability to scavenge free radicals and reactive oxygen species (ROS), thereby mitigating oxidative stress. The antioxidant capacity of these molecules can be evaluated using various in vitro assays. nih.gov

Commonly used methods to quantify free radical scavenging activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. nih.govnih.gov In the DPPH assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically. imrpress.com Similarly, the ABTS assay measures the ability of a compound to quench the pre-formed ABTS radical cation. nih.gov

In addition to scavenging ROS, some compounds can also scavenge reactive nitrogen species (RNS), such as nitric oxide (NO). mdpi.com Overproduction of NO is associated with inflammatory processes, and compounds that can inhibit or scavenge NO are of scientific interest. mdpi.com For instance, studies on plant-derived polyphenols like quercetin (B1663063) have demonstrated a high capacity for scavenging both ROS and RNS. mdpi.com The structural features of this compound, which contains an amino acid-like scaffold, suggest that its derivatives could be synthesized to possess antioxidant and nitric oxide scavenging capabilities, though specific studies are required to confirm and quantify such activities.

| Assay/Activity | Principle | Example Compounds with Activity | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom and reduce the stable DPPH radical. | Phenolic peptides, Tryptophan, Methionine, Cysteine | imrpress.comnih.gov |

| ABTS Radical Scavenging | Measures the ability to scavenge the ABTS radical cation (ABTS•+). | Crude extracts of Croton linearis, Phenolic compounds | nih.govnih.gov |

| Nitric Oxide (NO) Scavenging | Evaluates the ability to reduce NO production, often in lipopolysaccharide (LPS)-stimulated macrophage cell lines. | Quercetin, various herbal extracts | mdpi.com |

Design and Synthesis of Chemically Biological Probes for Target Elucidation

The design and synthesis of chemical probes are a cornerstone of chemical biology, enabling the investigation and identification of the molecular targets of bioactive compounds. Starting from a core structure like this compound, derivatives can be strategically synthesized to function as probes. This process often involves the introduction of specific functional groups that allow for detection or interaction with biological macromolecules.

One common strategy is the incorporation of a "tag" or "label" that can be visualized or captured. For example, the synthesis of derivatives containing terminal alkynes or azides allows for the use of bioorthogonal "click chemistry" to attach fluorescent dyes or affinity tags for target visualization and isolation. griffith.edu.au Another approach is to synthesize a library of derivatives with varied substituents to perform structure-activity relationship (SAR) studies. For instance, new acetylenic amine derivatives of the related 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid were synthesized via the Mannich reaction to explore their biological activities. cyberleninka.ru Similarly, the synthesis of 2-amino-6-methyl-phenol derivatives has been pursued to identify potent inhibitors of ferroptosis by targeting lipid peroxidation. nih.gov

These synthetic efforts generate a collection of related but distinct molecules. This library of compounds can then be screened in various biological assays to identify derivatives with high potency and selectivity for a particular target or pathway. The most promising compounds from these screens can then be further developed as probes to elucidate the mechanism of action of the parent compound or as lead compounds for further investigation. nih.gov

Advanced Research Applications of 2 2 Amino 6 Chlorophenyl Acetic Acid in Chemical Biology and Material Science

Utilization as Precursors for Complex Bioactive Scaffolds

The molecular architecture of 2-(2-Amino-6-chlorophenyl)acetic acid serves as a versatile starting point for the synthesis of more complex and biologically active molecules. The presence of the amino and carboxylic acid groups allows for a variety of chemical transformations, enabling its incorporation into larger, more intricate molecular frameworks.

Researchers have utilized related amino acid derivatives as foundational building blocks in diversity-oriented synthesis to create libraries of natural product analogs. nih.gov For instance, the general class of aminoacetophenones, which share structural similarities, has been used to construct a range of bioactive compounds, including quinolones and epoxychalcones. nih.gov The strategic positioning of the amino and chloro-substituents on the phenyl ring of this compound can influence the electronic properties and reactivity of the molecule, guiding the synthesis towards specific structural outcomes.

A key strategy involves the chemical modification of the carboxylic acid and amino groups. The carboxylic acid can be converted into esters or amides, while the amino group can undergo reactions to form amides, sulfonamides, or be involved in cyclization reactions. For example, a study demonstrated the synthesis of acetylenic amine derivatives from the structurally related 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid. cyberleninka.ru This was achieved by first converting the carboxylic acid to its salt, followed by reaction with propargyl bromide to produce an ester. This intermediate was then used in a Mannich reaction with various secondary amines to yield a series of compounds with potential antimicrobial and antiproliferative activities. cyberleninka.ru This highlights how the core scaffold of a phenylacetic acid derivative can be elaborated into compounds with significant biological potential.

The synthesis of such derivatives underscores the utility of the parent compound as a versatile precursor. The ability to generate a diverse range of molecules from a single starting material is a cornerstone of modern medicinal chemistry and drug discovery. nih.gov

| Precursor Compound | Synthetic Transformation | Resulting Bioactive Scaffold | Potential Application |

| 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid | Esterification and Mannich Reaction | Acetylenic Amine Derivatives | Antimicrobial, Anticancer cyberleninka.ru |

| Halogenated Aminoacetophenones | Darzens Reaction | Epoxychalcones | Bioactive Structural Analogs nih.gov |

| Aminodimethoxyacetophenones | Coupling and Cyclization | 3-Aryl-2-quinolones | Bioactive Scaffolds nih.gov |

Development of Molecular Tools for Fundamental Biological Research

Beyond serving as precursors for therapeutic agents, derivatives of this compound hold potential for the development of molecular tools used to investigate fundamental biological processes. These tools, such as chemical probes, allow for the study of biological systems with a high degree of precision.

The synthesis of bioactive scaffolds from this precursor is the first step towards creating such tools. nih.gov A bioactive molecule can be converted into a molecular probe by attaching a reporter group, such as a fluorescent dye, a biotin (B1667282) tag, or a photo-crosslinking moiety. The core structure derived from this compound provides the specific binding affinity for a biological target (e.g., an enzyme or receptor), while the reporter group allows for visualization or identification of the interaction.

The versatility of the amino and carboxylic acid functional groups is crucial in this context. These sites provide convenient handles for the covalent attachment of various tags without significantly compromising the biological activity of the core scaffold. The principles of solid-phase peptide synthesis, where amino acids are sequentially coupled to build larger structures, can be adapted for the modification of this compound, further expanding its utility in creating sophisticated molecular tools. nih.gov

Exploration in Biosensor and Chemo-sensor Design (e.g., Anion Detection)

The field of sensor technology is increasingly looking towards synthetic molecules that can selectively detect and signal the presence of specific ions or molecules. Amino acid derivatives are attractive candidates for this purpose due to their inherent ability to participate in non-covalent interactions like hydrogen bonding. mdpi.com

Derivatives of this compound can be engineered to act as chemosensors. The design principle involves incorporating a signaling unit (fluorophore) and a recognition site (receptor) into a single molecule. The amino and carboxylic acid groups of the parent compound can serve as, or be modified to create, effective recognition sites for specific analytes, including anions. mdpi.com

For example, research into amino acid-based chemosensors has shown that incorporating thiosemicarbazone or hydrazone moieties can create effective fluorimetric sensors for ions. mdpi.com These groups can coordinate with metal cations or form hydrogen bonds with anions. Upon binding of the target ion, the electronic properties of the molecule are altered, leading to a detectable change in its fluorescence (e.g., enhancement or quenching). A study on phenylalanine derivatives bearing these moieties demonstrated sensitivity for anions like fluoride (B91410) (F⁻) and cations such as copper (Cu²⁺) and iron (Fe³⁺) in aqueous mixtures. mdpi.com

The N-H protons of the amino group and the O-H proton of the carboxylic acid in this compound are potential hydrogen bond donors, making the scaffold suitable for anion recognition. By synthetically modifying this core structure, it is possible to create tailored chemosensors for environmental monitoring, industrial process control, and biological imaging.

| Sensor Type | Recognition Moiety | Target Analyte | Detection Method |

| Fluorimetric Chemosensor | Amino Acid with Thiosemicarbazone/Hydrazone | Anions (F⁻), Cations (Cu²⁺, Fe³⁺) | Spectrofluorimetric Titration mdpi.com |

Coordination Chemistry and Metal Complex Formation with this compound Ligands

The presence of both an amino (Lewis base) and a carboxylate group (after deprotonation) makes this compound an excellent candidate for a chelating ligand in coordination chemistry. These groups can simultaneously bind to a metal center, forming stable metal complexes. The study of such complexes is crucial as it can lead to new materials with interesting magnetic, electronic, or catalytic properties, and is fundamental to understanding the role of metals in biological systems. wordpress.com

Research on the closely related compound 2-[(2,6-dichlorophenyl)amino]benzene acetic acid (DAPA) has demonstrated its ability to form stable six-membered metal chelates with transition metals like cobalt, chromium, and copper. orientjchem.org In these complexes, the ligand behaves as a bidentate species, coordinating to the metal ion through the nitrogen of the amine group and one oxygen of the carboxylate group. orientjchem.org

Spectroscopic analyses (IR, NMR, EPR) and magnetic susceptibility measurements are used to determine the structure and bonding within these complexes. orientjchem.org For instance, infrared (IR) spectroscopy can confirm the involvement of the amine and acetate (B1210297) groups in coordination by observing shifts in their characteristic vibrational frequencies. orientjchem.org Electron Paramagnetic Resonance (EPR) spectra can provide information about the geometry of the complex and the electronic environment of the metal ion. orientjchem.org Studies on DAPA complexes suggest distorted geometries, such as square planar for copper and octahedral for cobalt and chromium complexes. orientjchem.org The structural diversity and biological activity of metal carboxylates are often influenced by the coordination status of the metal ion. orientjchem.org

| Metal Ion | Proposed Geometry | Ligand Behavior | Characterization Techniques |

| Copper (Cu²⁺) | Distorted Square Planar | Bidentate (N, O coordination) | IR, EPR Spectroscopy orientjchem.org |

| Cobalt (Co²⁺) | Octahedral | Bidentate (N, O coordination) | IR, Magnetic Susceptibility orientjchem.org |

| Chromium (Cr³⁺) | Distorted Octahedral | Bidentate (N, O coordination) | IR, EPR Spectroscopy orientjchem.org |

Patent Landscape and Intellectual Property in Research and Development of 2 2 Amino 6 Chlorophenyl Acetic Acid

Analysis of Synthetic Process Patents

While patents specifically claiming the synthesis of 2-(2-Amino-6-chlorophenyl)acetic acid as the final product are not prominently featured in recent filings, the patent literature for structurally related compounds, such as derivatives of (2,6-dichloro-phenyl)-amino-phenyl-acetic acid, provides significant insight into the protected synthetic strategies. These patents often cover multi-step processes where the core structure, similar to this compound, is a key intermediate.

Hungarian patent HU202826B, for instance, describes a process for producing (2,6-dichloro-phenyl)-amino-phenyl-acetic acid derivatives. google.com The methodology involves the reaction of 2-bromophenylacetic acid with 2,6-dichlorophenyl sodium amide, albeit with reported low yields. google.com Another approach mentioned involves reacting 2,6-dichloroaniline (B118687) with a phenylacetic acid derivative in dimethylformamide at high temperatures. google.com Such patents highlight the importance of reaction conditions, solvents, and starting materials in defining the novelty and inventiveness of a synthetic process. The claims in these patents are typically directed at achieving higher purity, better yields, and more technically simple and practicable manufacturing methods. google.com

The patentability of chemical intermediates themselves can be complex. In some jurisdictions, an intermediate that is essential to a synthesis process may not be separately patentable if its sole use is within that specific process. jacobacci.com However, if an intermediate is stable and can be isolated, and potentially used in different processes to create other final products, its patentability increases. jacobacci.com Therefore, patents for processes involving this compound would likely focus on novel reaction pathways, specific catalysts, or conditions that offer a significant improvement over the prior art.

| Patent Focus | Key Considerations for Patentability | Example from Related Art (HU202826B) |

|---|---|---|

| Improved Yield and Purity | Demonstrating a significant, non-obvious improvement over existing methods. | Aims for a process that yields the product in very good purity and good yield. google.com |

| Novel Reaction Conditions | Use of new catalysts, solvents, or temperature/pressure ranges that are inventive. | Describes reactions at high temperatures (150°C) in specific solvents like dimethylformamide. google.com |

| Technical Simplicity | A process that is more efficient or easier to scale up for industrial production. | Focuses on a technically simple and practicable manner of preparation. google.com |

| Patentability of Intermediates | Stability, isolation, and potential for use in multiple synthetic pathways. jacobacci.com | The core structure is a key intermediate in the synthesis of the final active substance. google.com |

Patents Covering Novel Analogues and Derivatives

The development of novel analogues and derivatives of a core chemical structure is a common strategy in pharmaceutical and chemical research to obtain new intellectual property. U.S. Patent US4548952A provides a relevant example, disclosing 2-[(2,6-dichlorophenyl)amino]phenylacetoxyacetyl derivatives. google.com This patent claims new chemical entities that are derivatives of a closely related parent compound. The core inventive aspect lies in the modification of the parent structure to create new compounds with potentially improved properties. google.com

The process described in this patent involves reacting a salt of 2-[(2,6-dichlorophenyl)amino]phenylacetic acid with a benzyl (B1604629) haloacetate. google.com This highlights a common approach where a known core structure is chemically modified to generate a library of new compounds that can be patented. The patent claims typically cover not only the specific compounds synthesized but often a broader genus of related structures defined by a Markush formula.

Patents for novel analogues are strengthened by demonstrating unexpected or improved properties compared to the prior art. tandfonline.com This could include enhanced biological activity, better stability, or other advantageous characteristics. For a new derivative to be patentable, it must be novel, involve an inventive step (be non-obvious), and have industrial applicability. rsc.org Even if a class of compounds is known, a specific subset or a single compound may be patentable if it exhibits an unexpected advantage. tandfonline.com

| Strategy | Description | Example (US4548952A) |

|---|---|---|

| Structural Modification | Chemically altering a known core molecule to create new compounds. | Creation of 2-[(2,6-dichlorophenyl)amino]phenylacetoxyacetyl derivatives. google.com |